molecular formula C6H11NO B15305540 2-(Pyrrolidin-3-yl)acetaldehyde

2-(Pyrrolidin-3-yl)acetaldehyde

Cat. No.: B15305540
M. Wt: 113.16 g/mol
InChI Key: NXWTTWZLCRFKNW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)acetaldehyde is an organic compound featuring a pyrrolidine ring attached to an acetaldehyde group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)acetaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the acetaldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloropropylamine with an aldehyde can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

2-(Pyrrolidin-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially modulating their activity. These interactions can affect various biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the acetaldehyde group.

    Pyrrolidin-2-one: A lactam derivative with different reactivity.

    Pyrrolidin-2,5-dione: Another lactam with distinct chemical properties.

Uniqueness: 2-(Pyrrolidin-3-yl)acetaldehyde is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde groupThe compound’s ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses highlight its versatility .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-pyrrolidin-3-ylacetaldehyde

InChI

InChI=1S/C6H11NO/c8-4-2-6-1-3-7-5-6/h4,6-7H,1-3,5H2

InChI Key

NXWTTWZLCRFKNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC=O

Origin of Product

United States

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